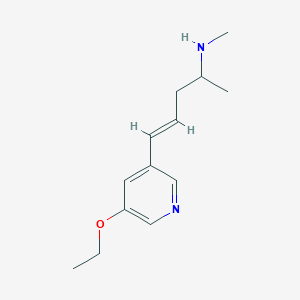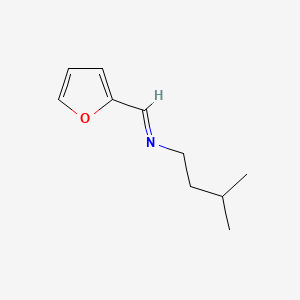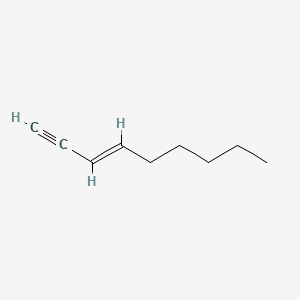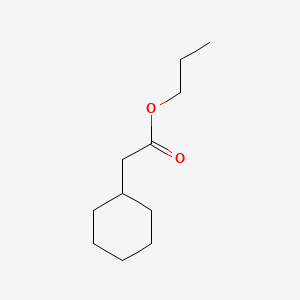
1-Piperazineacetamide,-alpha--methyl-3,5-dioxo-,(-alpha-S)-(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Piperazineacetamide,-alpha–methyl-3,5-dioxo-,(-alpha-S)-(9CI) is a chemical compound with a complex structure that includes a piperazine ring, an acetamide group, and two oxo groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperazineacetamide,-alpha–methyl-3,5-dioxo-,(-alpha-S)-(9CI) typically involves the reaction of piperazine with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are carefully monitored to ensure the purity and yield of the compound.
Industrial Production Methods
In an industrial setting, the production of 1-Piperazineacetamide,-alpha–methyl-3,5-dioxo-,(-alpha-S)-(9CI) involves large-scale chemical reactors and advanced purification techniques. The process begins with the synthesis of the intermediate compounds, followed by their conversion into the final product through a series of chemical reactions. The use of automated systems and quality control measures ensures the consistency and quality of the compound produced.
化学反応の分析
Types of Reactions
1-Piperazineacetamide,-alpha–methyl-3,5-dioxo-,(-alpha-S)-(9CI) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form new products with different functional groups.
Reduction: Reduction reactions can convert the oxo groups into hydroxyl groups, altering the compound’s properties.
Substitution: The acetamide group can be substituted with other functional groups, leading to the formation of derivatives with unique characteristics.
Common Reagents and Conditions
Common reagents used in the reactions of 1-Piperazineacetamide,-alpha–methyl-3,5-dioxo-,(-alpha-S)-(9CI) include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of 1-Piperazineacetamide,-alpha–methyl-3,5-dioxo-,(-alpha-S)-(9CI) depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols.
科学的研究の応用
1-Piperazineacetamide,-alpha–methyl-3,5-dioxo-,(-alpha-S)-(9CI) has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Researchers study the compound’s effects on biological systems, including its potential as a therapeutic agent.
Medicine: The compound is investigated for its potential use in drug development, particularly for its ability to interact with specific molecular targets.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1-Piperazineacetamide,-alpha–methyl-3,5-dioxo-,(-alpha-S)-(9CI) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used.
類似化合物との比較
1-Piperazineacetamide,-alpha–methyl-3,5-dioxo-,(-alpha-S)-(9CI) can be compared with other similar compounds, such as:
1-Piperazineacetamide,-alpha–methyl-3,5-dioxo-: This compound shares a similar structure but may have different stereochemistry or functional groups.
1-Piperazineacetamide,-alpha–methyl-3,5-dioxo- derivatives: These compounds have modified functional groups, leading to different chemical and biological properties.
特性
分子式 |
C7H11N3O3 |
|---|---|
分子量 |
185.18 g/mol |
IUPAC名 |
(2S)-2-(3,5-dioxopiperazin-1-yl)propanamide |
InChI |
InChI=1S/C7H11N3O3/c1-4(7(8)13)10-2-5(11)9-6(12)3-10/h4H,2-3H2,1H3,(H2,8,13)(H,9,11,12)/t4-/m0/s1 |
InChIキー |
LIPALIAJZQEXFB-BYPYZUCNSA-N |
異性体SMILES |
C[C@@H](C(=O)N)N1CC(=O)NC(=O)C1 |
正規SMILES |
CC(C(=O)N)N1CC(=O)NC(=O)C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


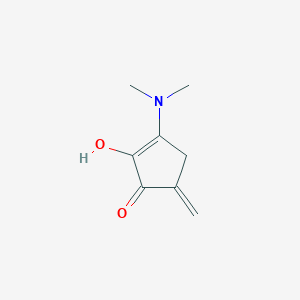
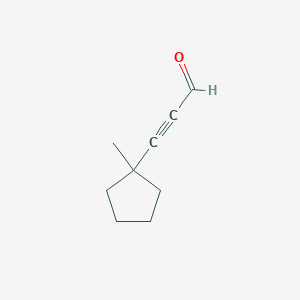
![2-(1-{[1-(2-Thienylmethyl)-1H-tetrazol-5-yl]methyl}-4-piperidinyl)-1,3-benzothiazole](/img/structure/B13793746.png)

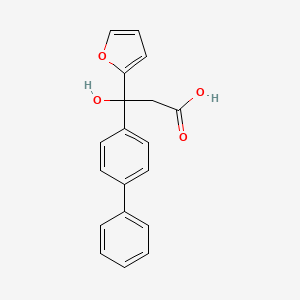
![2-Propenoic acid, 2-[(trimethylsilyl)oxy]-, trimethylsilyl ester](/img/structure/B13793776.png)
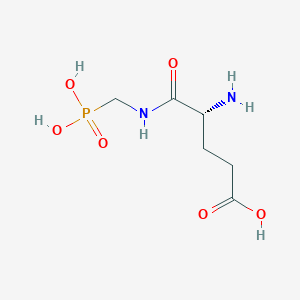
![Benzoic acid, 2-[(3,5,5-trimethylhexylidene)amino]-, methyl ester](/img/structure/B13793779.png)
![2-Naphthalenecarboxamide, N-(2,5-dimethoxyphenyl)-3-hydroxy-4-[(2-methoxyphenyl)azo]-](/img/structure/B13793787.png)
